tert-Butyl 4,6-dichloro-3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate
Description
The compound tert-butyl 4,6-dichloro-3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate is a heterocyclic organic molecule featuring a pyrazolo[3,4-b]pyridine core. This bicyclic system is substituted with chlorine atoms at positions 4 and 6, a methyl group at position 3, and a tert-butyl carboxylate group at the N1 position. The tert-butyl carboxylate moiety enhances solubility and stability during synthetic processes, while the halogen substituents (Cl) may influence binding affinity in target proteins.
Properties
Molecular Formula |
C12H13Cl2N3O2 |
|---|---|
Molecular Weight |
302.15 g/mol |
IUPAC Name |
tert-butyl 4,6-dichloro-3-methylpyrazolo[3,4-b]pyridine-1-carboxylate |
InChI |
InChI=1S/C12H13Cl2N3O2/c1-6-9-7(13)5-8(14)15-10(9)17(16-6)11(18)19-12(2,3)4/h5H,1-4H3 |
InChI Key |
PKAUPTWILLLOJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)Cl)Cl)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4,6-dichloro-3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate typically involves the reaction of a 1-substituted 3-methyl-1H-pyrazole with appropriate reagents to introduce the dichloro and tert-butyl ester functionalities . Common reagents used in the synthesis include dichloromethane, potassium carbonate, and tert-butyl chloroformate .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4,6-dichloro-3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride and alkyl halides are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate can be employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolopyridines .
Scientific Research Applications
tert-Butyl 4,6-dichloro-3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its biological activities.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It can be used as an intermediate in the synthesis of other biologically active compounds.
Mechanism of Action
The mechanism of action of tert-Butyl 4,6-dichloro-3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects . The exact pathways involved depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a broader class of tert-butyl-protected nitrogen heterocycles. Below is a comparison with structurally related compounds:
Physicochemical Properties
*Estimated based on structural analogues.
Biological Activity
tert-Butyl 4,6-dichloro-3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly focusing on its role as an inhibitor of tropomyosin receptor kinases (TRKs) and other relevant pharmacological effects.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 258.14 g/mol. The presence of the tert-butyl group and dichloro substituents significantly influences its chemical behavior and biological activity .
Inhibition of Tropomyosin Receptor Kinases (TRKs)
Recent studies have highlighted the compound's potential as a TRK inhibitor, which is crucial in the context of various cancers. TRKs are implicated in cell proliferation and differentiation, making them attractive targets for cancer therapy. Preliminary findings suggest that derivatives of this compound exhibit nanomolar inhibitory activities against TRKA, indicating a promising avenue for further research in oncology .
Structure-Activity Relationships (SAR)
The structure-activity relationships (SAR) of various derivatives of pyrazolo[3,4-b]pyridine compounds have been explored to understand their biological efficacy better. For instance, modifications in substituents can lead to variations in potency and selectivity against specific targets such as TBK1 (TANK-binding kinase 1), which plays a role in immune response and cancer progression .
| Compound Name | IC50 Value (nM) | Target | Notes |
|---|---|---|---|
| 15y | 0.2 | TBK1 | Potent inhibitor with good selectivity |
| tert-butyl 4,6-dichloro-3-methyl | Nanomolar range | TRKA | Potential candidate for oncology |
Case Study 1: TRK Inhibition
In a study evaluating the biological activity of pyrazolo[3,4-b]pyridine derivatives, compound 15y was identified as a potent TBK1 inhibitor with an IC50 value of 0.2 nM. This compound effectively inhibited downstream signaling pathways in THP-1 and RAW264.7 cells, showcasing its potential for therapeutic applications in immune-related disorders and cancer .
Case Study 2: Anti-Cancer Activity
Another investigation focused on the antiproliferative effects of tert-butyl 4,6-dichloro-3-methyl-1H-pyrazolo[3,4-b]pyridine against various cancer cell lines. The results indicated significant cytotoxicity across multiple cell lines including A172 and U87MG, suggesting that this compound could be developed further as an anti-cancer agent .
Synthesis
The synthesis of tert-butyl 4,6-dichloro-3-methyl-1H-pyrazolo[3,4-b]pyridine typically involves multi-step organic reactions optimized for yield and purity. Key steps include the formation of the pyrazolo ring and subsequent chlorination at specific positions .
Q & A
Basic Research Question
- Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate 4:1 to 1:1) to separate chlorinated isomers .
- Recrystallization : Employ mixed solvents (e.g., ethanol/water) for final polishing; monitor crystal growth via DSC to avoid amorphous phases .
Methodological Insight : For persistent impurities (e.g., de-Boc byproducts), use scavenger resins (e.g., trisamine for HCl removal) during workup .
How can computational methods predict the compound’s stability under varying pH and temperature conditions?
Advanced Research Question
- Degradation Pathways : Perform DFT calculations (e.g., Gaussian 16) to model hydrolysis of the tert-butyl ester under acidic conditions .
- Accelerated Stability Studies : Use HPLC to track degradation products at 40°C/75% RH over 4 weeks; correlate with QSPR models for shelf-life prediction .
What analytical approaches reconcile discrepancies in solubility and logP values reported in literature?
Advanced Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
